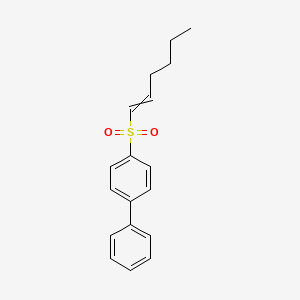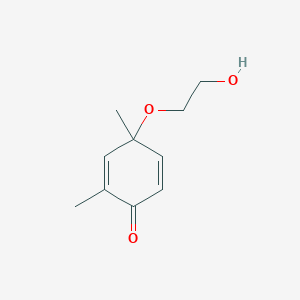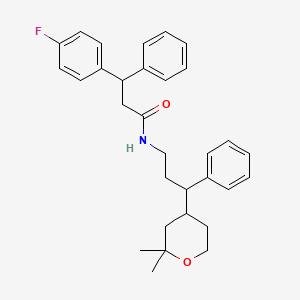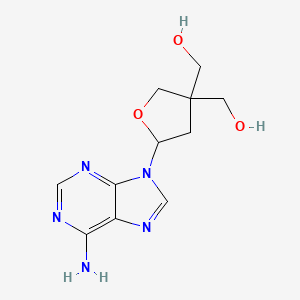
4-(Hex-1-ene-1-sulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl is an organic compound characterized by the presence of a sulfonyl group attached to a biphenyl structure with a hex-1-ene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the biphenyl compound in the presence of a base such as pyridine.
Attachment of the Hex-1-ene Group: The hex-1-ene group can be attached through a Heck reaction, where the biphenyl sulfonyl compound reacts with a hex-1-ene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl involves its interaction with molecular targets through its sulfonyl and hex-1-ene groups. These functional groups can form covalent or non-covalent interactions with proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The biphenyl core provides structural stability and can facilitate the compound’s binding to hydrophobic pockets within target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hex-1-ene-1-sulfonyl)benzene
- 4-(Hex-1-ene-1-sulfonyl)-2,2’-bipyridine
- 4-(Hex-1-ene-1-sulfonyl)phenylmethane
Uniqueness
4-(Hex-1-ene-1-sulfonyl)-1,1’-biphenyl is unique due to its specific combination of a biphenyl core with a sulfonyl and hex-1-ene substituent. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
921772-92-1 |
|---|---|
Formule moléculaire |
C18H20O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-hex-1-enylsulfonyl-4-phenylbenzene |
InChI |
InChI=1S/C18H20O2S/c1-2-3-4-8-15-21(19,20)18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-15H,2-4H2,1H3 |
Clé InChI |
OTPYPSJTYXHYNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)

![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)

![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
